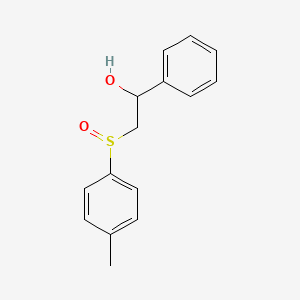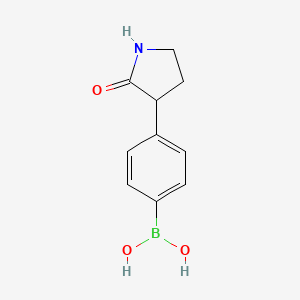
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a phenyl ring substituted with a 2-oxopyrrolidin-3-yl group. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the aryl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors like sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various arylated products depending on the coupling partner.
科学的研究の応用
(4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid largely depends on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
(4-(Pyridin-4-yl)phenyl)boronic acid: Another boronic acid derivative with a pyridine ring, used in metal-catalyzed coupling reactions.
Pinacol boronic esters: Boronic acid derivatives used for their stability and ease of handling in synthetic applications.
Uniqueness: (4-(2-Oxopyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the 2-oxopyrrolidin-3-yl group, which can impart specific reactivity and properties to the compound. This makes it a valuable building block in the synthesis of complex molecules and materials with tailored properties.
特性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC名 |
[4-(2-oxopyrrolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10-9(5-6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) |
InChIキー |
BISGSZBUDIPHDG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CCNC2=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
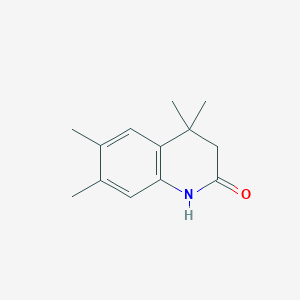
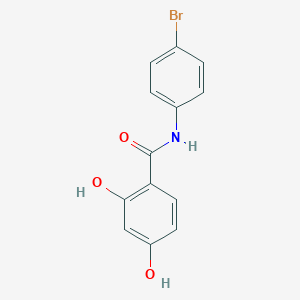
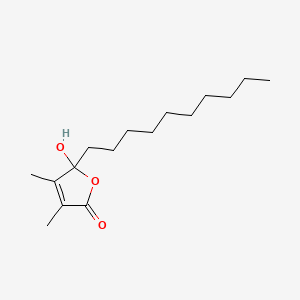
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
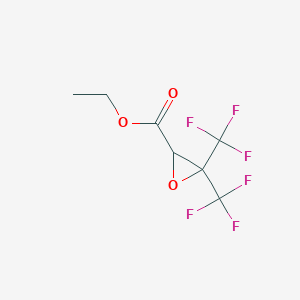
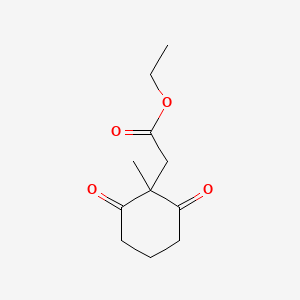
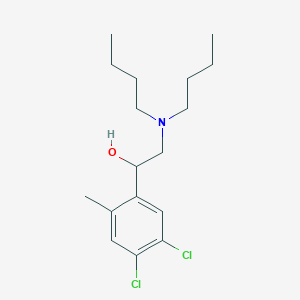
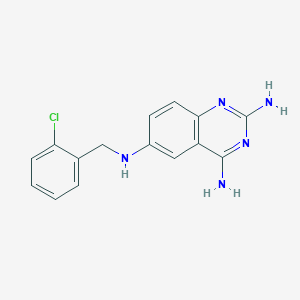
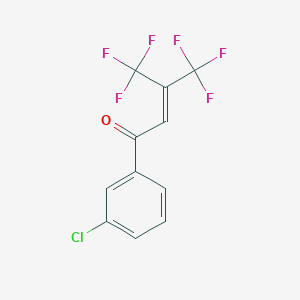

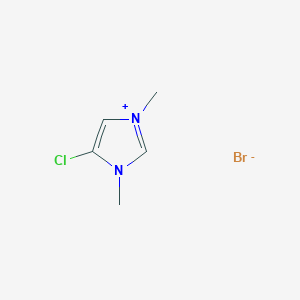
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
